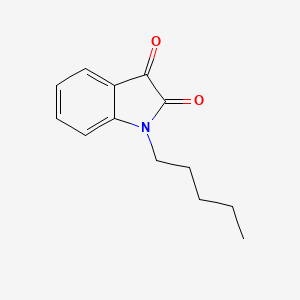

1-Pentyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-pentylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPQGQPUANQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364501 |

Source

|

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4290-90-8 |

Source

|

| Record name | 1-Pentyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Pentyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 1-Pentyl-1H-indole-2,3-dione, an N-substituted derivative of isatin (1H-indole-2,3-dione). This document consolidates available data on its physicochemical characteristics, synthetic approaches, and biological significance, presenting it in a manner accessible to researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical and Physical Properties

This compound, also known as 1-Pentylindoline-2,3-dione, belongs to the isatin class of compounds. Isatins are recognized for their versatile synthetic utility and are a recurring scaffold in a multitude of biologically active molecules.[1][2] The addition of a pentyl group to the nitrogen at position 1 modifies the lipophilicity and steric profile of the parent isatin molecule, potentially influencing its biological interactions.

Quantitative physicochemical data for this compound is summarized below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-pentylindole-2,3-dione | PubChem[3] |

| Molecular Formula | C₁₃H₁₅NO₂ | PubChem[3] |

| Molecular Weight | 217.26 g/mol | ChemicalBook[4], PubChem[3] |

| CAS Number | 4290-90-8 | ChemicalBook[4], PubChem[3] |

| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=O)C1=O | PubChem[3] |

| InChI | InChI=1S/C13H15NO2/c1-2-3-6-9-14-11-8-5-4-7-10(11)12(15)13(14)16/h4-5,7-8H,2-3,6,9H2,1H3 | PubChem[3] |

| InChIKey | UGVPQGQPUANQSX-UHFFFAOYSA-N | PubChem[3] |

Synthesis and Experimental Protocols

The synthesis of N-substituted isatins like this compound typically starts from isatin itself or involves building the indole ring system. While a specific protocol for the direct synthesis of the pentyl derivative was not detailed in the provided literature, general and established methods for isatin derivatization are highly applicable.

General Experimental Protocol: N-Alkylation of Isatin

A common method for preparing N-alkylated isatins is the reaction of isatin with an appropriate alkyl halide in the presence of a base.

Methodology:

-

Reaction Setup: To a solution of isatin (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 equivalents).

-

Addition of Alkylating Agent: The mixture is stirred at room temperature, and the alkylating agent, in this case, 1-bromopentane or 1-iodopentane (1.1 equivalents), is added dropwise.

-

Reaction Progression: The reaction mixture is stirred, often with heating (e.g., 60-80°C), for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Workflow for Synthesis and Characterization

The overall process from synthesis to characterization is a critical workflow in chemical research. It ensures the identity and purity of the target compound.

Caption: General workflow for the synthesis and spectroscopic characterization of N-alkylated isatins.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pentyl group (triplet for the terminal methyl, multiplets for the methylene groups) and the aromatic protons on the indole ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals corresponding to the carbonyl carbons (C2 and C3), the aromatic carbons, and the five distinct carbons of the pentyl chain.

-

IR (Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1700-1750 cm⁻¹.[6]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 217.26.[3][4]

Biological Activity and Potential Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[7][8][9] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[10]

Anticancer and Antibacterial Potential

Research on related indole derivatives has demonstrated potent anticancer activity.[10] For instance, certain novel indole compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cell lines.[8][10] The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR) and the p53-MDM2 axis.[10]

Furthermore, the isatin core has been identified as a promising scaffold for developing new antifouling and antibacterial agents, with synthetic analogues showing potent activity against various marine bacteria.[7]

Postulated Signaling Pathway Modulation

Based on studies of structurally related indole derivatives, a potential mechanism of action for this compound in a cancer context could involve the dual inhibition of critical cell survival pathways. The diagram below illustrates this hypothesized mechanism.

Caption: Hypothesized modulation of EGFR and p53-MDM2 pathways by an indole-dione agent.

Conclusion

This compound is a derivative of a synthetically versatile and biologically significant class of compounds. Its chemical properties are defined by the core isatin structure functionalized with a five-carbon alkyl chain. While specific experimental data on this particular molecule is limited in publicly available literature, its synthesis and characterization can be reliably achieved through established chemical protocols. The known anticancer and antibacterial activities of related isatin derivatives suggest that this compound holds potential as a scaffold for further investigation in drug discovery and development. Future research should focus on its specific biological targets and mechanisms of action to fully elucidate its therapeutic potential.

References

- 1. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C13H15NO2 | CID 1581092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4290-90-8 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of marine natural product-based 1H-indole-2,3-dione scaffold as a new antifouling/antibacterial agent against fouling bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

1-Pentyl-1H-indole-2,3-dione: A Technical Overview of a Potential Bioactive Scaffold

CAS Number: 4290-90-8 Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol

This technical guide provides a comprehensive overview of 1-Pentyl-1H-indole-2,3-dione, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold. While specific research on this particular N-pentyl substituted molecule is limited in publicly available literature, this document consolidates general knowledge on the synthesis, chemical properties, and potential biological activities of N-alkylated isatins, providing a framework for researchers, scientists, and drug development professionals interested in this compound class.

Chemical Properties and Synthesis

This compound, also known as N-pentylisatin or 1-pentylindoline-2,3-dione, belongs to the class of N-substituted isatins. The introduction of an alkyl group at the N-1 position of the isatin core can influence its physicochemical properties, such as lipophilicity, which may in turn affect its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | PubChem |

| Molecular Weight | 217.26 g/mol | PubChem |

| IUPAC Name | 1-pentylindole-2,3-dione | PubChem |

| CAS Number | 4290-90-8 | PubChem |

Synthesis

The synthesis of this compound typically follows established protocols for the N-alkylation of isatin. These methods generally involve the deprotonation of the indole nitrogen of isatin using a base, followed by nucleophilic substitution with an appropriate pentyl halide.

A common laboratory-scale synthesis involves the reaction of isatin with a pentyl halide (e.g., 1-bromopentane or 1-iodopentane) in the presence of a base and a suitable solvent.

Materials:

-

Isatin

-

1-Bromopentane (or other pentyl halide)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Isatin is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

-

A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the isatin at the N-1 position, forming the isatin anion.

-

The pentyl halide (e.g., 1-bromopentane) is added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the alkylation.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Microwave-assisted synthesis has also been reported as an efficient method for the N-alkylation of isatin, often leading to shorter reaction times and higher yields.

Potential Biological Activities

Antimicrobial Activity

Isatin derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The N-alkylation of isatin can modulate the antimicrobial spectrum and potency.

Anticancer Activity

Numerous isatin derivatives have demonstrated significant in vitro and in vivo anticancer activity against various cancer cell lines. The proposed mechanisms of action are diverse and include:

-

Inhibition of protein kinases (e.g., cyclin-dependent kinases, receptor tyrosine kinases)

-

Induction of apoptosis

-

Inhibition of tubulin polymerization

-

Angiogenesis inhibition

Antiviral Activity

The isatin core has been incorporated into molecules with potent antiviral activity against a range of viruses, including HIV, influenza, and coronaviruses. The antiviral mechanism can involve the inhibition of viral enzymes such as proteases and polymerases.

Experimental Workflows and Future Directions

The lack of specific data for this compound presents an opportunity for further research. A logical workflow for investigating this compound would involve its synthesis and subsequent screening for various biological activities.

Caption: A proposed experimental workflow for the synthesis and biological evaluation of this compound.

Further research into this compound could involve synthesizing the compound and screening it against a panel of bacterial, fungal, cancer, and viral targets to determine its bioactivity profile. Positive hits would then warrant more in-depth mechanistic studies to elucidate its mode of action, potentially leading to the development of novel therapeutic agents. The N-pentyl group may confer specific properties that differentiate its activity from other N-alkylated isatins, making it a worthwhile candidate for investigation.

Synthesis of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Pentyl-1H-indole-2,3-dione, also known as N-pentylisatin, commencing from indole. The synthesis is a two-step process involving the N-alkylation of indole to form 1-pentylindole, followed by its oxidation to the desired this compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and derivatization of indole-based compounds.

Introduction

Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include potential as anticancer, anticonvulsant, antiviral, and anti-inflammatory agents. The introduction of an alkyl group, such as a pentyl group, at the N1 position of the isatin core can significantly modulate its physicochemical properties and biological activity. This guide outlines a reliable and efficient synthetic route to this compound starting from the readily available precursor, indole.

Synthetic Pathway Overview

The synthesis of this compound from indole is accomplished in two primary sequential reactions:

-

N-Pentylation of Indole: The first step involves the alkylation of the nitrogen atom of the indole ring with a suitable pentylating agent to yield 1-pentylindole.

-

Oxidation of 1-Pentylindole: The intermediate, 1-pentylindole, is then subjected to an oxidation reaction to introduce the dione functionality at the 2 and 3 positions of the indole ring, affording the final product, this compound.

Figure 1: Overall synthetic pathway for this compound from indole.

Experimental Protocols

This section provides detailed experimental procedures for the two key synthetic steps.

Step 1: Synthesis of 1-Pentylindole (N-Pentylation of Indole)

The N-alkylation of indole is typically achieved by deprotonating the indole nitrogen with a strong base, followed by reaction with an alkyl halide. A common and effective method utilizes sodium hydride as the base and 1-bromopentane as the pentylating agent.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1.0 eq.) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium salt of indole.

-

1-Bromopentane (1.2 eq.) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure 1-pentylindole.

Quantitative Data Summary (Step 1):

| Reagent/Parameter | Molar Ratio (to Indole) | Quantity (for 10 mmol scale) | Notes |

| Indole | 1.0 | 1.17 g | Starting material |

| Sodium Hydride (60%) | 1.2 | 0.48 g | Base |

| 1-Bromopentane | 1.2 | 1.81 g (1.45 mL) | Alkylating agent |

| Anhydrous DMF | - | 50 mL | Solvent |

| Reaction Temperature | - | 0 °C to Room Temp. | - |

| Reaction Time | - | 12 - 24 hours | Monitor by TLC |

| Expected Yield | - | 85-95% | After purification |

Step 2: Synthesis of this compound (Oxidation of 1-Pentylindole)

The oxidation of N-alkylindoles to N-alkylisatins can be effectively carried out using an iodine/tert-butyl hydroperoxide (I₂/TBHP) system in dimethyl sulfoxide (DMSO).[1] This method is generally efficient and proceeds under relatively mild conditions.

Protocol:

-

To a solution of 1-pentylindole (1.0 eq.) in DMSO, iodine (I₂, 1.2 eq.) is added.

-

tert-Butyl hydroperoxide (TBHP, 70% in water, 5.0 eq.) is then added dropwise to the stirred mixture.

-

The reaction mixture is heated to 80 °C and stirred for 24 hours. The reaction progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed successively with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a colored solid.

Quantitative Data Summary (Step 2):

| Reagent/Parameter | Molar Ratio (to 1-Pentylindole) | Quantity (for 5 mmol scale) | Notes |

| 1-Pentylindole | 1.0 | 0.935 g | Starting material |

| Iodine (I₂) | 1.2 | 1.52 g | Oxidant component |

| TBHP (70% in water) | 5.0 | 3.2 mL | Oxidant |

| DMSO | - | 30 mL | Solvent |

| Reaction Temperature | - | 80 °C | - |

| Reaction Time | - | 24 hours | Monitor by TLC |

| Expected Yield | - | 60-75% | After purification |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed a robust and reproducible two-step synthesis of this compound from indole. The described protocols for N-pentylation and subsequent oxidation provide a clear and actionable framework for researchers in the field. The provided quantitative data and workflow diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting. The versatility of the isatin scaffold suggests that the described methodology can be adapted for the synthesis of a variety of N-alkylated isatin derivatives, which are valuable compounds for further investigation in drug discovery and development programs.

References

Spectroscopic Profile of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Pentyl-1H-indole-2,3-dione (also known as N-pentyl isatin), a derivative of the versatile heterocyclic compound isatin. This document is intended to serve as a comprehensive resource, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | td | 1H | Ar-H |

| 7.55 | d | 1H | Ar-H |

| 7.18 | d | 1H | Ar-H |

| 7.11 | t | 1H | Ar-H |

| 3.71 | t | 2H | N-CH₂ |

| 1.63 | quintet | 2H | N-CH₂-CH₂ |

| 1.31 | m | 4H | -(CH₂)₂-CH₃ |

| 0.88 | t | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 183.7 | C=O (C3) |

| 158.0 | C=O (C2) |

| 150.7 | Ar-C (C7a) |

| 138.3 | Ar-CH (C6) |

| 124.6 | Ar-CH (C4) |

| 123.2 | Ar-CH (C5) |

| 117.5 | Ar-C (C3a) |

| 110.8 | Ar-CH (C7) |

| 40.1 | N-CH₂ |

| 28.7 | N-CH₂-CH₂ |

| 28.6 | N-(CH₂)₂-CH₂ |

| 22.1 | N-(CH₂)₃-CH₂ |

| 13.8 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Peak List for a Representative N-Alkylated Isatin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ketone) |

| ~1610 | Strong | C=O stretch (amide) |

| ~1470 | Medium | C-H bend (CH₂) |

| ~1350 | Medium | C-N stretch |

| ~750 | Strong | C-H bend (aromatic) |

Note: Specific IR data for this compound was not available. The data presented is characteristic of N-alkylated isatin derivatives.

Table 4: Mass Spectrometry (MS) Data for a Representative N-Alkylated Isatin

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 146 | High | [M - C₅H₁₁]⁺ (Loss of the pentyl group) |

| 118 | Medium | [M - C₅H₁₁ - CO]⁺ |

| 90 | Medium | [M - C₅H₁₁ - 2CO]⁺ |

Note: Specific MS data for this compound was not available. The fragmentation pattern presented is based on the expected fragmentation of N-alkylated isatins.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 220 ppm is used.

Infrared (IR) Spectroscopy

Sample Preparation: The solid sample of this compound is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification prior to ionization.

Instrumentation: A GC system coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Gas Chromatography (GC) Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless injection of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

-

Temperature Program: An initial oven temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Unraveling the Enigmatic Mechanism of 1-Pentyl-1H-indole-2,3-dione: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action of 1-Pentyl-1H-indole-2,3-dione, a synthetic derivative of isatin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isatin-based compounds.

Introduction

This compound, also known as N-pentylisatin, belongs to the isatin family of compounds, which are recognized for their wide array of biological activities. The introduction of a pentyl group at the N-1 position of the indole ring significantly influences the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. This guide synthesizes the current understanding of N-pentylisatin's mechanism of action, drawing from studies on isatin derivatives and highlighting the specific contributions of the N-pentyl moiety.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, with evidence suggesting its involvement in several key cellular processes. The primary mechanisms identified include enzyme inhibition, modulation of apoptosis, and interference with cell cycle regulation.

Enzyme Inhibition

A significant aspect of N-pentylisatin's activity is its ability to inhibit specific enzymes, most notably carboxylesterases and cholinesterases.

Carboxylesterases (CEs): Isatin derivatives are potent inhibitors of human carboxylesterases, enzymes crucial for the metabolism of various xenobiotics and endogenous esters. The inhibitory potency of these compounds is strongly correlated with their hydrophobicity.[1][2][3] For isatin analogues to be effective inhibitors, a calculated logP (clogP) value greater than 5 is often required, leading to inhibition constants (Ki) in the nanomolar range.[1][2] The N-pentyl group increases the lipophilicity of the isatin core, suggesting that this compound is a likely candidate for potent carboxylesterase inhibition.

Anticancer Activity

Isatin derivatives have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of key kinases involved in cell cycle progression.

Apoptosis Induction: A common mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Isatin derivatives have been shown to trigger apoptosis in cancer cells.[7][8][9] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major routes to caspase activation.[9][10] While the specific apoptotic pathway activated by N-pentylisatin requires further investigation, the general activity of isatins suggests this as a primary mode of its anticancer effects.

Figure 1: General overview of the extrinsic and intrinsic apoptosis signaling pathways.

Kinase Inhibition:

-

Cyclin-Dependent Kinase 2 (CDK2): Isatin derivatives have been identified as inhibitors of CDK2, a key regulator of the cell cycle.[1][11][12][13][14] Inhibition of CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation. The isatin scaffold is considered a valuable building block for the design of CDK2 inhibitors.[1]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Some isatin derivatives have shown inhibitory activity against MARK4, a kinase implicated in cancer cell proliferation and migration.[7][15][16]

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation, making it a target for anticancer drugs.[17][18][19] Certain isatin derivatives have been investigated as potential topoisomerase II inhibitors.[7] These compounds can act as "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[19][20]

Figure 2: Potential anticancer mechanisms of action for isatin derivatives.

Anticonvulsant Activity

The anticonvulsant properties of isatin derivatives are thought to be mediated primarily through the modulation of the GABAergic system.[21][22][23][24] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[23][24] Antiepileptic drugs often act by enhancing GABAergic neurotransmission.[21][22] This can be achieved through several mechanisms, including:

-

Enhancing GABA Receptor Function: Positive allosteric modulation of GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and reduced excitability.

-

Inhibiting GABA Reuptake: Blocking GABA transporters (GATs) increases the concentration of GABA in the synaptic cleft.

-

Inhibiting GABA Metabolism: Inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation, leads to elevated GABA levels.

While the precise interaction of this compound with the GABAergic system has not been fully elucidated, the known anticonvulsant effects of isatin derivatives strongly suggest a mechanism involving the enhancement of GABA-mediated inhibition.

Figure 3: Postulated anticonvulsant mechanism of isatin derivatives via the GABAergic system.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of isatin derivatives. It is important to note that specific data for this compound is limited, and the presented data for related compounds serve to illustrate the structure-activity relationships within this chemical class.

Table 1: Cholinesterase Inhibition by N-Alkyl Isatins

| Compound | N-Alkyl Chain Length | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity (AChE/BChE) |

| N-Octylisatin (4i) | 8 | 3.77 | >100 | >26.5 |

| N-Heptylisatin (4h) | 7 | 6.25 | >100 | >16 |

| N-Pentylisatin (4e) | 5 | - | - | - |

Data extrapolated from a study on a series of N-alkyl isatins.[4][5][6] The study indicates a trend of increasing BChE inhibition with longer alkyl chains. Specific values for N-pentylisatin were not provided in the abstract.

Table 2: Carboxylesterase Inhibition by Isatin Derivatives

| Compound Class | Key Structural Feature | clogP | Ki (nM) |

| Isatin Derivatives | Hydrophobic substituents | > 5 | in the nM range |

| Isatin Derivatives | - | < 1.25 | Ineffective |

Data from a study demonstrating the correlation between hydrophobicity and carboxylesterase inhibition.[1][2]

Table 3: Anticancer Activity of Isatin Derivatives

| Isatin Derivative Class | Cancer Cell Line | IC50 (µM) |

| Isatin-hydrazone (4j) | MCF7 (Breast) | 1.51 |

| Isatin-hydrazone (4k) | MCF7 (Breast) | 3.56 |

| Isatin-hydrazone (4e) | MCF7 (Breast) | 5.46 |

| Isatin-hydrazone (4e) | A2780 (Ovary) | 18.96 |

Data from a study on isatin-hydrazones.[11] Note that compound numbering is specific to the cited study.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.

Enzyme Inhibition Assays

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):

-

Prepare a solution of the test compound (e.g., this compound) at various concentrations.

-

In a 96-well plate, add BChE enzyme solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the substrate, butyrylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Figure 4: Experimental workflow for the butyrylcholinesterase inhibition assay.

Anticancer Assays

MTT Assay for Cytotoxicity:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anticonvulsant Assays

Maximal Electroshock (MES) Test:

-

Administer the test compound to a group of animals (e.g., mice or rats) at various doses.

-

After a predetermined time, subject the animals to a supramaximal electrical stimulus through corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hindlimb extension is considered a positive result.

-

Determine the median effective dose (ED50) of the compound.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound to a group of animals at various doses.

-

After a specific time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observe the animals for the onset and severity of seizures (clonic and tonic convulsions).

-

The ability of the compound to prevent or delay the onset of seizures is recorded.

-

Determine the ED50 of the compound.

Conclusion

This compound emerges as a promising bioactive molecule with a multifaceted mechanism of action. Its potential to inhibit key enzymes like carboxylesterases and butyrylcholinesterase, coupled with its likely involvement in apoptosis induction and modulation of cell cycle-related kinases, underscores its therapeutic potential in various disease contexts, including cancer and neurological disorders. The increased lipophilicity conferred by the N-pentyl group is a critical determinant of its enhanced biological activity, particularly in enzyme inhibition. Further research is warranted to elucidate the specific signaling pathways modulated by N-pentylisatin and to obtain more precise quantitative data on its activity against a broader range of biological targets. This will be crucial for the rational design and development of novel isatin-based therapeutics.

References

- 1. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | MDPI [mdpi.com]

- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Apoptosis Signaling Pathways for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic inhibitors of DNA topoisomerase II [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: An In-Depth Technical Guide to the Discovery and History of N-Alkylated Isatins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin, a bicyclic indole derivative, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a vast array of therapeutic agents. The strategic N-alkylation of the isatin core has been a pivotal modification, significantly enhancing its biological activity and drug-like properties. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of N-alkylated isatins. We delve into detailed experimental protocols for their synthesis, present a curated summary of their quantitative biological data, and illuminate their mechanisms of action through detailed signaling pathway diagrams. This document serves as an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical entity.

Introduction: The Genesis of Isatin and the Significance of N-Alkylation

The journey of isatin (1H-indole-2,3-dione) began in 1840 when it was first synthesized by Erdmann and Laurent through the oxidation of the indigo dye.[1] For decades, isatin and its derivatives have been a subject of intense chemical and biological investigation. The isatin core, with its reactive C3-carbonyl group and acidic N-H proton, offers a versatile platform for chemical modification.

N-alkylation of the isatin nucleus is a critical derivatization strategy that has been shown to modulate the molecule's physicochemical properties and significantly enhance its biological efficacy across a spectrum of therapeutic areas. This modification prevents the formation of the isatin anion at physiological pH, potentially improving cell permeability and metabolic stability. Moreover, the nature of the N-alkyl substituent provides a handle for tuning the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets. The exploration of N-alkylated isatins has led to the discovery of potent anticancer, antimicrobial, antiviral, and anticonvulsant agents, underscoring the profound impact of this seemingly simple chemical transformation.[2][3][4]

Historical Perspective and Synthetic Evolution

The synthesis of isatin and its N-alkylated derivatives has evolved from classical methods to more efficient and modern techniques.

Classical Synthetic Methodologies

Historically, the synthesis of the isatin scaffold relied on multi-step procedures, including:

-

Sandmeyer Isatin Synthesis: This was one of the earliest and most straightforward methods for preparing isatins.[1]

-

Stolle Synthesis: Considered a robust alternative to the Sandmeyer method for both substituted and unsubstituted isatins.[1]

-

Gassman and Martinet Isatin Syntheses: These named reactions also represent classical approaches to the isatin core.[5]

Evolution of N-Alkylation Techniques

The N-alkylation of isatin is conventionally achieved through the deprotonation of the acidic N-H proton by a base, followed by nucleophilic substitution with an alkylating agent.[5] Over the years, several methods have been developed to improve the efficiency and applicability of this reaction.

-

Conventional Heating: This traditional method involves heating a mixture of isatin, a base (e.g., K₂CO₃, NaH), and an alkyl halide in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has significantly reduced reaction times and often improved yields for the N-alkylation of isatins.[5][6] This technique offers a more energy-efficient and faster alternative to conventional heating.

-

Phase-Transfer Catalysis (PTC): PTC provides a greener approach to N-alkylation, often enabling the use of milder reaction conditions and facilitating the reaction between reactants in different phases.

-

Modern Synthetic Approaches: More recent advancements include the photocatalytic aerobic oxidation of indoles and the metal-free synthesis involving C-H bond activation and subsequent internal cyclization to directly afford N-alkylated isatins.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of N-alkylated isatins.

General Procedure for N-Alkylation of Isatin (Conventional Heating)

Reagents and Materials:

-

Isatin

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Alkyl Halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plate and developing chamber

-

Ice-water bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of isatin (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature and pour it into an ice-water bath (50 mL).

-

Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-alkylated isatin.

Microwave-Assisted N-Alkylation of Isatin

Reagents and Materials:

-

Isatin

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

Alkyl Halide

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Microwave-safe reaction vessel

-

Domestic or dedicated laboratory microwave reactor

Procedure: [5]

-

In a microwave-safe vessel, mix isatin (1.0 mmol), the chosen base (K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).

-

Add a few drops of DMF or NMP to create a slurry.

-

Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 100-300 W) for a short duration (e.g., 2-5 minutes).

-

After irradiation, allow the vessel to cool to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

In Vitro Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (absorbance).

Reagents and Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compound (N-alkylated isatin) dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in General Tubulin Buffer on ice.

-

Add the test compound at various concentrations to the reaction mixture. Include positive and negative controls.

-

Incubate the mixture on ice for a short period (e.g., 15 minutes) to allow for compound binding.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the mixture to a pre-warmed cuvette or plate in the spectrophotometer at 37 °C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).

-

The rate of polymerization is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated relative to the negative control.

-

The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or colorimetric signal.

Reagents and Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (N-alkylated isatin)

-

Positive control for apoptosis induction (e.g., staurosporine)

-

Caspase-3/7 assay kit (containing a specific substrate like Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection, and a lysis buffer)

-

96-well plate (black for fluorescence, clear for absorbance)

-

Microplate reader

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-alkylated isatin for a specified period (e.g., 24-48 hours). Include positive and negative controls.

-

After treatment, lyse the cells according to the assay kit protocol.

-

Add the caspase-3/7 substrate to the cell lysates.

-

Incubate the plate at 37 °C for 1-2 hours, protected from light.

-

Measure the fluorescence (e.g., Ex/Em = 350/450 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.

-

The increase in signal is proportional to the caspase-3/7 activity. The results are often expressed as fold-change in activity compared to the untreated control.

VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key receptor tyrosine kinase involved in angiogenesis.

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer

-

ATP

-

A suitable substrate (e.g., a synthetic peptide)

-

Test compound (N-alkylated isatin)

-

A detection reagent to measure kinase activity (e.g., based on ADP quantification or phosphospecific antibodies)

-

96-well plate

Procedure: [9]

-

Prepare serial dilutions of the N-alkylated isatin in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Pre-incubate the mixture for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection method. For example, if using an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The biological activities of N-alkylated isatins have been extensively evaluated. The following tables summarize representative quantitative data for their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Selected N-Alkylated Isatins (IC₅₀ values in µM)

| Compound ID | N-Alkyl Substituent | R⁵ | R⁷ | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | -CH₃ | H | H | U937 (Leukemia) | >100 | [4] |

| 2 | -CH₂CH=CH₂ | H | H | U937 (Leukemia) | 25 | [4] |

| 3 | -CH₂Ph | H | H | U937 (Leukemia) | 1.5 | [4] |

| 4 | -CH₂-(4-CH₃-Ph) | Br | Br | U937 (Leukemia) | 0.49 | [4] |

| 5 | -CH₂-(4-Cl-Ph) | Br | Br | Jurkat (Leukemia) | 0.52 | [4] |

| 6 | -(CH₂)₃-Ph | Br | Br | U937 (Leukemia) | 0.61 | [4] |

| 7 | -CH₂-(3-CF₃-Ph) | Br | Br | Jurkat (Leukemia) | 0.58 | [4] |

| 8 | -CH₂-(4-NO₂-Ph) | Br | Br | U937 (Leukemia) | 0.53 | [4] |

| 9 | -CH₂-(4-F-Ph) | Br | Br | Jurkat (Leukemia) | 0.65 | [4] |

| 10 | -CH₂-(2-Cl-Ph) | Br | Br | U937 (Leukemia) | 1.2 | [4] |

Table 2: Antimicrobial Activity of Selected N-Alkylated Isatins (MIC values in µg/mL)

| Compound ID | N-Alkyl Substituent | R⁵ | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| 11 | -CH₂Ph | Br | Staphylococcus aureus | 12.5 | [10] |

| 12 | -CH₂Ph | Br | Bacillus subtilis | 25 | [10] |

| 13 | -CH₂Ph | Br | Escherichia coli | 50 | [10] |

| 14 | -CH₂Ph | Br | Pseudomonas aeruginosa | 100 | [10] |

| 15 | -CH₂-(4-Cl-Ph) | H | Staphylococcus aureus | 6.25 | [10] |

| 16 | -CH₂-(4-Cl-Ph) | H | Bacillus subtilis | 12.5 | [10] |

| 17 | -CH₂-(4-Cl-Ph) | H | Candida albicans | 25 | [10] |

| 18 | -CH₂-(4-NO₂-Ph) | H | Staphylococcus aureus | 3.12 | [10] |

| 19 | -CH₂-(4-NO₂-Ph) | H | Bacillus subtilis | 6.25 | [10] |

| 20 | -CH₂-(4-NO₂-Ph) | H | Aspergillus niger | 12.5 | [10] |

Mechanisms of Action and Signaling Pathways

N-alkylated isatins exert their biological effects through various mechanisms, primarily by targeting key cellular processes such as cell division and programmed cell death.

Inhibition of Tubulin Polymerization

A significant number of N-alkylated isatins exhibit potent anticancer activity by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2][4] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Inhibition of Tubulin Polymerization by N-Alkylated Isatins.

Induction of Apoptosis via Caspase Activation

N-alkylated isatins are also known to induce programmed cell death, or apoptosis, through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[4] N-alkylated isatins can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of these executioner caspases.

Induction of Apoptosis through Caspase Activation by N-Alkylated Isatins.

Inhibition of VEGFR-2 Signaling

Certain N-alkylated isatins have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[6] By inhibiting the kinase activity of VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.

Inhibition of VEGFR-2 Signaling Pathway by N-Alkylated Isatins.

Conclusion and Future Perspectives

The journey of N-alkylated isatins from their historical roots to their current status as promising therapeutic leads is a testament to the power of medicinal chemistry. The strategic modification of the isatin scaffold has unlocked a wealth of biological activities, with significant potential for the development of novel drugs. The synthetic methodologies have evolved to become more efficient and environmentally benign, facilitating the exploration of a wider chemical space.

The mechanisms of action of N-alkylated isatins, particularly their roles in disrupting microtubule dynamics and inducing apoptosis, provide a solid foundation for rational drug design. The quantitative data summarized in this guide highlight the structure-activity relationships that can be further exploited to optimize potency and selectivity.

Future research in this field will likely focus on several key areas:

-

Targeted Drug Delivery: The development of strategies to deliver N-alkylated isatins specifically to cancer cells or other disease tissues to enhance efficacy and reduce off-target effects.

-

Combination Therapies: Investigating the synergistic effects of N-alkylated isatins with existing chemotherapeutic agents to overcome drug resistance.

-

Exploration of New Biological Targets: While tubulin and caspases are well-established targets, further studies may reveal novel molecular targets for N-alkylated isatins.

-

Expansion of Therapeutic Applications: The diverse biological activities of N-alkylated isatins suggest their potential for treating a broader range of diseases beyond cancer and microbial infections.

References

- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological characterization of a caspase 3/7 selective isatin labeled with 2-[18F]fluoroethylazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

Physical and chemical properties of 1-Pentylindoline-2,3-dione

An In-depth Technical Guide to 1-Pentylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Pentylindoline-2,3-dione (also known as N-pentyl isatin). The information is compiled for use by researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and conceptual diagrams to support further investigation and application of this compound.

Compound Identification and Core Properties

1-Pentylindoline-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound known for its wide range of biological activities.[1] The addition of a pentyl group to the nitrogen at position 1 (N-alkylation) modifies its lipophilicity and can influence its pharmacological profile.[1]

| Identifier | Value |

| IUPAC Name | 1-pentylindole-2,3-dione |

| Synonyms | 1-Pentyl-1H-indole-2,3-dione, N-pentyl isatin, 1-amylisatin |

| CAS Number | 4290-90-8[2] |

| Molecular Formula | C₁₃H₁₅NO₂[2] |

| Molecular Weight | 217.27 g/mol [2] |

| Canonical SMILES | CCCCCN1C2=CC=CC=C2C(=O)C1=O[3] |

| InChIKey | UGVPQGQPUANQSX-UHFFFAOYSA-N[3] |

Physical and Chemical Properties

The following tables summarize the key physical and computed chemical properties of 1-Pentylindoline-2,3-dione.

Table 2.1: Experimental Physical Properties

| Property | Value | Unit |

| Melting Point | 47 | °C[2] |

| Boiling Point | 346.3 (at 760 mmHg) | °C[2][4] |

| Density | 1.145 | g/cm³[2][4] |

| Flash Point | 149.8 | °C[2][4] |

| Refractive Index | 1.554 | -[2][4] |

| Appearance | Orange Solid | -[5] |

Table 2.2: Solubility Profile (Qualitative)

Based on the properties of the parent compound, isatin, the following solubility profile is expected. The pentyl group will increase solubility in non-polar solvents.

| Solvent | Solubility |

| Water | Poorly soluble[6] |

| Hot Water | Slightly Soluble |

| Ethanol (Hot) | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Ether | Soluble |

| DMF, DMSO | Soluble |

Table 2.3: Computed Chemical Properties

| Property | Value |

| XLogP3 | 2.4[3] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 4[3] |

| Topological Polar Surface Area | 37.4 Ų[3] |

Experimental Protocols

The primary method for synthesizing 1-Pentylindoline-2,3-dione is the N-alkylation of isatin. The following protocol is a representative procedure based on established methods.

Synthesis of 1-Pentylindoline-2,3-dione via N-Alkylation

Objective: To synthesize 1-Pentylindoline-2,3-dione by reacting isatin with 1-bromopentane under basic conditions.

Materials:

-

Isatin (1H-indole-2,3-dione)

-

1-Bromopentane (Pentyl bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatin (1.0 eq) and anhydrous potassium carbonate (1.3 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until a stirrable suspension is formed.

-

Addition of Alkylating Agent: Add 1-bromopentane (1.1 eq) to the mixture dropwise at room temperature while stirring.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 5-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water. An orange-red precipitate should form.

-

Extraction: If a precipitate does not form or if the product is oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 1-Pentylindoline-2,3-dione.

References

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 4290-90-8,this compound | lookchem [lookchem.com]

- 3. This compound | C13H15NO2 | CID 1581092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. molbase.com [molbase.com]

- 5. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Pentyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-Pentyl-1H-indole-2,3-dione, also known as N-pentylisatin. The primary synthetic route involves the N-alkylation of isatin. Various methods have been reported, offering flexibility in terms of reaction conditions, reagents, and heating techniques to achieve the desired product. The protocols and data presented herein are compiled from established chemical literature.

Overview of Synthesis

The synthesis of this compound is most commonly achieved through the N-alkylation of isatin with a suitable pentylating agent, such as 1-bromopentane or 1-iodopentane. This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, forming the isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in an SN2 reaction to form the N-C bond.

Common bases used for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][2] The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) being frequently employed.[1] In some cases, a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB) is used to facilitate the reaction, particularly under liquid-solid phase transfer catalysis (PTC) conditions. Heating methods can range from conventional reflux to microwave irradiation, with the latter often leading to significantly reduced reaction times.[1][3]

Quantitative Data Summary

The following table summarizes various reported conditions for the N-alkylation of isatin with different alkyl halides. While specific data for this compound is not explicitly detailed in all cited literature, the provided data for similar alkyl halides (e.g., n-butyl) offers a strong predictive basis for reaction parameters and expected outcomes.

| Alkyl Halide | Base | Solvent | Catalyst | Heating Method | Time | Yield (%) | Reference |

| n-Butyl bromide | K₂CO₃ | DMF | - | Microwave | 5 min | 69 | [3] |

| Benzyl chloride | K₂CO₃ | DMF | - | Microwave | 5 min | 96 | [3] |

| Ethyl bromoacetate | K₂CO₃ | DMF | TBAB | Room Temp. | 48 h | - | [4] |

| Long chain alkyl bromides | K₂CO₃ | DMF | TBAB | Room Temp. | 48 h | 76-80 | |

| Benzyl chloride | KF/alumina | Acetonitrile | - | Reflux | 2 h | High | [4] |

| Ethyl bromoacetate | K₂CO₃ or Cs₂CO₃ | DMF or NMP | - | Microwave | 3-7 min | 53-93 | [1][3] |

Experimental Protocols

Two primary protocols for the synthesis of this compound are provided below, one employing conventional heating and the other utilizing microwave irradiation for accelerated synthesis.

Protocol 1: Conventional Synthesis via Phase Transfer Catalysis

This protocol is adapted from a general procedure for the N-alkylation of isatin using long-chain alkyl bromides under phase transfer catalysis conditions.

Materials:

-

Isatin

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetra-n-butylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of isatin (1.0 equivalent) dissolved in DMF (approximately 7-10 mL per mmol of isatin), add 1-bromopentane (1.0 equivalent), potassium carbonate (1.1 equivalents), and a catalytic amount of tetra-n-butylammonium bromide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the inorganic salts.

-

Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane to precipitate any remaining salts.

-

Filter the solution again and evaporate the solvent from the filtrate.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on efficient microwave-promoted N-alkylation methods.[1][3]

Materials:

-

Isatin

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)

-

Microwave reactor

-

Standard laboratory glassware for work-up

Procedure:

-

In a microwave reaction vessel, combine isatin (1.0 equivalent), 1-bromopentane (1.0-1.5 equivalents), and potassium carbonate or cesium carbonate (1.5-2.0 equivalents).

-

Add a few drops of DMF or NMP to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable temperature (e.g., 70-120 °C) for a short duration (e.g., 2-10 minutes). The optimal time and temperature should be determined by small-scale trials.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the N-alkylation of isatin to produce this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the mechanistic pathway for the N-alkylation of isatin.

Caption: Reaction mechanism for the N-alkylation of isatin.

References

Application Notes and Protocols for the Quantification of 1-Pentyl-1H-indole-2,3-dione

Introduction

1-Pentyl-1H-indole-2,3-dione, also known as N-pentyl isatin, is a derivative of isatin, a heterocyclic compound of significant interest in medicinal chemistry due to its wide range of biological activities. Isatin and its derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and anticonvulsant agents.[1][2][3] The N-pentyl substitution modifies the lipophilicity of the isatin core, which can influence its pharmacokinetic and pharmacodynamic properties.[4] Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, to support drug development and research.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the typical performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |

| Limit of Detection (LOD) | ~30 ng/mL | ~0.3 ng/mL | ~2 ng/mL |

| Limit of Quantification (LOQ) | ~100 ng/mL | ~1 ng/mL | ~10 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 92 - 108% |

| Precision (% RSD) | < 5% | < 4% | < 8% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

a. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Trifluoroacetic acid (TFA, HPLC grade)

b. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA).

-

Start with 50% Acetonitrile, increase to 95% over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

c. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]

d. Experimental Workflow

Caption: HPLC-UV experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma, serum, and urine.[5][6]

a. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., deuterated this compound or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ice-cold acetonitrile for protein precipitation

b. Instrumentation and Chromatographic Conditions

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

-

Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

c. Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and internal standard. The exact m/z values would need to be determined by direct infusion of the compounds. For this compound (MW: 217.27), a likely precursor ion would be [M+H]+ at m/z 218.3.

d. Sample Preparation: Protein Precipitation for Plasma/Serum [6]

-

In a microcentrifuge tube, add 100 µL of the plasma or serum sample.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

e. Experimental Workflow

Caption: LC-MS/MS workflow for this compound in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a suitable alternative for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. Derivatization may be employed to improve chromatographic properties.

a. Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties)

-

Ethyl acetate (GC grade)

-

Hexane (GC grade)

-

Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

b. Instrumentation and Chromatographic Conditions

-